1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
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Overview
Description
1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a synthetic organic compound characterized by the presence of a prop-2-enyl group and a trifluoroethyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with an appropriate isocyanate or urea derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and exertion of its effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Prop-2-enyl-1,3,5-triazinane-2,4,6-trione: A compound with a similar prop-2-enyl group but different core structure.
Potassium allyltrifluoroborate: Contains a trifluoro group and an allyl moiety, similar to the trifluoroethyl and prop-2-enyl groups in the target compound
Uniqueness
1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is unique due to the combination of its prop-2-enyl and trifluoroethyl-substituted piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O/c1-2-5-16-11(19)17-8-10-3-6-18(7-4-10)9-12(13,14)15/h2,10H,1,3-9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDTIJOSCJOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCC1CCN(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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